N-Desmethylclobazam (norclobazam) is a pharmacologically active metabolite of clobazam, a 1,5-benzodiazepine. [, , , , , ] It is primarily formed through the hepatic metabolism of clobazam via CYP3A4. [, ] N-Desmethylclobazam is further metabolized by CYP2C19, primarily to its inactive hydroxylated form. [, ] Due to its active nature and prominent presence in plasma after clobazam administration, N-Desmethylclobazam is a significant focus in clobazam research. [, , , ]
Norclobazam is derived from clobazam, which itself is synthesized from 1-phenyl-5-methyl-8-chloro-1,2,4,5-tetrahydro-2,4-dioxo-3H-1,5-benzodiazepine. As a benzodiazepine derivative, norclobazam exhibits pharmacological activities similar to those of its parent compound but with distinct pharmacokinetic properties that enhance its efficacy in therapeutic applications.
The synthesis of norclobazam primarily occurs through the metabolic pathway of clobazam. The N-demethylation reaction is predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4, with CYP2C19 and CYP2B6 contributing to a lesser extent. Approximately 70% of clobazam undergoes this transformation to form norclobazam.
Norclobazam has a molecular formula of and a molar mass of approximately 300.74 g/mol. Its structure can be characterized by the following features:
Norclobazam participates in several chemical reactions primarily related to its metabolism and interaction with various enzymes:
Norclobazam functions as a positive allosteric modulator at the gamma-aminobutyric acid type A receptor. This mechanism enhances the inhibitory effects of gamma-aminobutyric acid in the central nervous system, leading to its anxiolytic and anticonvulsant properties.
Studies indicate that norclobazam exhibits a potency that ranges from one-fifth to equal compared to clobazam itself. The pharmacokinetics reveal that plasma concentrations of norclobazam can be significantly higher than those of clobazam due to its active role in therapeutic effects.
Norclobazam possesses distinct physical and chemical properties that influence its behavior in biological systems:
Norclobazam is primarily utilized in clinical settings for the treatment of epilepsy and anxiety disorders. Its long half-life allows for less frequent dosing compared to other benzodiazepines, making it advantageous for patients requiring sustained therapeutic effects.
Norclobazam (N-desmethylclobazam) is the primary active metabolite of the 1,5-benzodiazepine anticonvulsant clobazam. It contributes significantly to the therapeutic effects of its parent drug, particularly in managing refractory epilepsies like Lennox-Gastaut syndrome. As a pharmacologically active molecule with distinct kinetic and binding properties, norclobazam has become a critical subject of pharmacokinetic and pharmacogenomic research [2] [5] [10].
Norclobazam (Chemical Abstracts Service registry number 22316-55-8) is a small organic molecule with the systematic name 7-chloro-1-phenyl-5H-1,5-benzodiazepine-2,4(3H,5H)-dione. Its molecular formula is C15H11ClN2O2, corresponding to a molecular weight of 286.72 g/mol [1] [4] [5]. Structurally, it belongs to the 1,5-benzodiazepine class, characterized by:
This contrasts with classical 1,4-benzodiazepines (e.g., diazepam), where nitrogen atoms occupy positions 1 and 4. The 1,5-orientation reduces affinity for the α1 subunit of GABAA receptors, partly explaining norclobazam’s lower sedative potential compared to 1,4-benzodiazepines [5] [6] [10].
Table 1: Structural and Physicochemical Properties of Norclobazam
Property | Value/Description |
---|---|
IUPAC Name | 7-Chloro-1-phenyl-5H-benzo[e][1,4]diazepine-2,4(1H,3H)-dione |
Molecular Formula | C15H11ClN2O2 |
Exact Mass | 286.051 Da |
Lipinski Rule Compliance | Yes (0 violations) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
LogP (Predicted) | 2.85 |
Norclobazam forms almost exclusively via hepatic metabolism of clobazam through a well-characterized biotransformation pathway:
Phase I Metabolism:
Kinetic Profile:
Genetic Modulation:
CYP2C19 polymorphisms critically impact norclobazam clearance:
Table 2: Enzymes Governing Norclobazam Metabolism
Metabolic Step | Primary Enzyme(s) | Secondary Enzyme(s) | Genetic Influence |
---|---|---|---|
Formation (from clobazam) | CYP3A4 | CYP2C19, CYP2B6 | Minimal CYP3A4 polymorphism impact |
Inactivation | CYP2C19 | CYP2C18 | High (CYP2C19 polymorphisms) |
Norclobazam’s trajectory is intrinsically linked to clobazam’s development:
Regulatory agencies recognize norclobazam as:
Notably, norclobazam itself remains an experimental compound (DrugBank status: "Experimental") without standalone approvals. Its therapeutic use occurs exclusively via clobazam administration [4] [10].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0